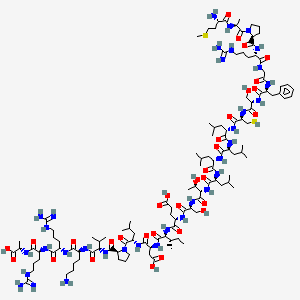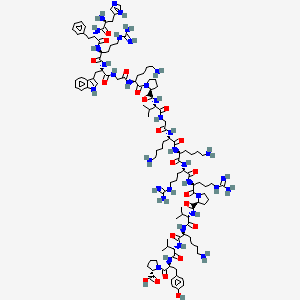
4-Chloro-6-methylnicotinonitrile
Vue d'ensemble
Description
4-Chloro-6-methylnicotinonitrile (CMN) is an organic compound that has been gaining attention in recent years due to its potential applications in various fields. It has a molecular weight of 152.58 .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C7H5ClN2/c1-5-2-7(8)6(3-9)4-10-5/h2,4H,1H3 .Chemical Reactions Analysis
One notable reaction involving 2,6-dichloro-4-methylnicotinonitrile with malononitrile dimer in the presence of triethylamine leads to regioselective nucleophilic substitution of the chlorine atom at position 6 .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a boiling point of 266°C at 760 mmHg .Applications De Recherche Scientifique
1. Regioselective Reactions in Chemistry
The compound 4-Chloro-6-methylnicotinonitrile has been used in studies exploring regioselective reactions. For instance, Dyadyuchenko et al. (2021) investigated the regioselective nucleophilic substitution of the chlorine atom in a similar compound, 2,6-dichloro-4-methylnicotinonitrile, with malononitrile dimer. This study contributes to the understanding of how certain functional groups in chemical compounds can be selectively replaced under specific conditions (Dyadyuchenko et al., 2021).
2. Synthesis of Pyridine-Type Alkaloids
In the field of organic synthesis, this compound is used as a starting material or intermediate. Zhao Yi-min (2011) described the synthesis of 4-methylnicotinonitrile derivatives through various chemical reactions, highlighting its utility in the synthesis of pyridine-type alkaloids. This research demonstrates the versatility of this compound in synthesizing a range of chemically significant derivatives (Zhao Yi-min, 2011).
3. Palladium-Catalyzed Aminations
This compound has also been used in palladium-catalyzed amination reactions. Delvare et al. (2011) explored the use of palladium(0) for highly regioselective C-2 amination of 4,6-dichloronicotinonitrile, demonstrating the compound's potential in the creation of novel aminations. This research is significant for its implications in developing new chemical reactions and compounds (Delvare et al., 2011).
4. Enzymatic Oxidation Studies
This compound has been a subject in enzymatic oxidation studies. Robinson (1965) studied the enzymatic oxidation of a related compound, 1-methylnicotinonitrile, to pyridones, which has implications for understanding the biosynthesis of alkaloids. This type of research is important for elucidating the biochemical pathways and enzymatic processes in plants (Robinson, 1965).
5. Development of Agricultural Chemicals
Research has also been conducted on the degradation of similar compounds in agricultural applications. Srivastava et al. (2016) investigated the degradation of 2-amino 4-chloro 6-methyl pyrimidine, a nitrification inhibitor, in soil. Such studies are crucial for understanding the environmental impact and effectiveness of agricultural chemicals (Srivastava et al., 2016).
Safety and Hazards
Propriétés
IUPAC Name |
4-chloro-6-methylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c1-5-2-7(8)6(3-9)4-10-5/h2,4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYNDJKNBVJWPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50591812 | |
| Record name | 4-Chloro-6-methylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38875-76-2 | |
| Record name | 4-Chloro-6-methylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-6-methylpyridine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















